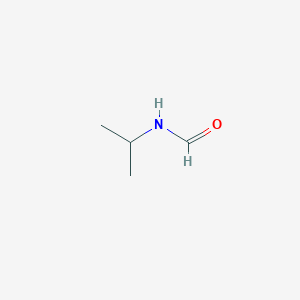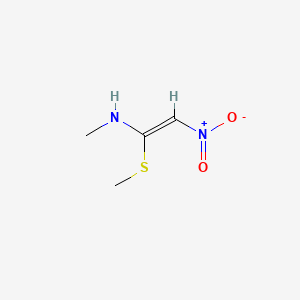
1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mécanisme D'action
Target of Action
Similar compounds have been used as cross-linking agents in the preparation of sensitive nanosystems for cancer research .
Mode of Action
It’s worth noting that similar compounds have been used as cross-linking agents, suggesting that they may interact with their targets through the formation of covalent bonds .
Result of Action
Similar compounds have been used in the preparation of sensitive nanosystems for cancer research, suggesting potential applications in targeted drug delivery .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
-
Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, appropriate alkyl halide
Conditions: Solvent (e.g., dimethylformamide), room temperature
Reaction: R-CH2-X + NaN3 → R-CH2-N3 + NaX
-
Step 2: Cycloaddition Reaction
Reagents: Azide intermediate, terminal alkyne
Catalyst: Copper(I) iodide
Conditions: Solvent (e.g., tetrahydrofuran), room temperature
Reaction: R-CH2-N3 + HC≡C-R’ → 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid
-
Step 3: Hydrochloride Formation
Reagents: Hydrochloric acid
Conditions: Aqueous solution
Reaction: 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid + HCl → this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvent, room temperature
Products: Oxidized derivatives of the triazole ring
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Solvent (e.g., ethanol), room temperature
Products: Reduced derivatives of the triazole ring
-
Substitution:
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., dimethyl sulfoxide), elevated temperature
Products: Substituted triazole derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Amines, thiols, dimethyl sulfoxide, elevated temperature
Major Products:
- Oxidized triazole derivatives
- Reduced triazole derivatives
- Substituted triazole derivatives
Applications De Recherche Scientifique
1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in click chemistry for the formation of triazole-linked compounds.
-
Biology:
- Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
- Evaluated for its antimicrobial and anticancer properties.
-
Industry:
- Utilized in the development of new materials with unique properties.
- Applied in the synthesis of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other triazole-containing compounds:
-
1,2,3-Triazole:
- Basic triazole structure without additional functional groups.
- Less versatile in terms of chemical reactivity and applications.
-
1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid:
- Contains a hydroxyethyl group instead of an aminoethyl group.
- Different reactivity and potential applications in medicinal chemistry.
-
1-(2-mercaptoethyl)-1H-1,2,3-triazole-4-carboxylic acid:
- Contains a mercaptoethyl group, which can form thiol-based interactions.
- Potential applications in the development of metal-binding agents.
Uniqueness: this compound is unique due to its combination of the triazole ring and the aminoethyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-(2-aminoethyl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-1-2-9-3-4(5(10)11)7-8-9;/h3H,1-2,6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWOEDRFADWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706435-74-6 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B3048387.png)

![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)











